N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide
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Overview
Description
N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups and a pyrimidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by the morpholine derivative.
Dimethylation: The morpholine ring is then dimethylated using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Formation of the Prop-2-enamide Moiety: The final step involves the introduction of the prop-2-enamide group through an amide coupling reaction, typically using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous Flow Chemistry: To enhance reaction efficiency and yield.
Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.
Purification: Employing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or reduced derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: Used in studies to understand its effects on cellular pathways and mechanisms.
Chemical Biology: Employed as a tool compound to probe biological systems and elucidate molecular interactions.
Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.
N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]but-2-enamide: Similar structure but with a but-2-enamide group instead of a prop-2-enamide group.
Uniqueness
N-[2-(3,3-Dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide is unique due to its specific combination of a dimethylated morpholine ring and a pyrimidine ring with a prop-2-enamide group. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(3,3-dimethylmorpholin-4-yl)pyrimidin-5-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-4-11(18)16-10-7-14-12(15-8-10)17-5-6-19-9-13(17,2)3/h4,7-8H,1,5-6,9H2,2-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNCMJLBRSYVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C2=NC=C(C=N2)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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